Methyl 3-hydroxy-1H-indazole-4-carboxylate is an indazole derivative recognized for its potential in medicinal chemistry. This compound features a hydroxyl group at the 3-position and a carboxylate ester at the 4-position of the indazole ring, which contributes to its biological activity and chemical reactivity. Indazoles are significant in drug design due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Methyl 3-hydroxy-1H-indazole-4-carboxylate can be synthesized from various precursors, including methyl indazole-3-carboxylic acids and other substituted indazoles. The compound is often explored in research settings for its biochemical interactions and therapeutic implications.
This compound falls under the classification of heterocyclic compounds, specifically within the indazole family. Indazoles are characterized by their fused benzene and pyrazole rings, making them versatile structures in organic synthesis and medicinal chemistry.
The synthesis of methyl 3-hydroxy-1H-indazole-4-carboxylate typically involves several key steps:
The reaction conditions, including temperature and time, are critical for optimizing yields and purity. For instance, refluxing conditions typically last several hours to ensure complete reaction. Techniques such as thin-layer chromatography may be employed to monitor progress.
Methyl 3-hydroxy-1H-indazole-4-carboxylate has a molecular formula of C_10H_9N_3O_3 and a molecular weight of approximately 219.20 g/mol. The structural representation includes:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
Methyl 3-hydroxy-1H-indazole-4-carboxylate participates in various chemical reactions typical of indazole derivatives:
The reactivity of this compound is influenced by its substituents and the electronic environment of the indazole ring. The presence of electron-withdrawing or electron-donating groups can significantly affect reaction pathways.
The mechanism of action for methyl 3-hydroxy-1H-indazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. Research indicates that it may inhibit specific pathways associated with inflammation or cancer cell proliferation.
Studies utilizing molecular docking simulations have shown potential binding affinities to various targets, suggesting that this compound could modulate biological responses effectively.
Methyl 3-hydroxy-1H-indazole-4-carboxylate is typically a solid at room temperature, with solubility in polar solvents like methanol and ethanol due to its hydroxyl and carboxylate functional groups.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme conditions or reactive environments. Its melting point and boiling point data can be determined through differential scanning calorimetry (DSC).
Methyl 3-hydroxy-1H-indazole-4-carboxylate is primarily investigated for its potential therapeutic applications:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities and favorable physicochemical properties. The bicyclic aromatic system, comprising a fused benzene and pyrazole ring, serves as a versatile pharmacophore capable of interacting with diverse biological targets. FDA-approved drugs containing the indazole core include pazopanib (VEGFR inhibitor for renal cell carcinoma), axitinib (tyrosine kinase inhibitor), and nirapanib (PARP inhibitor for ovarian cancer), demonstrating the clinical relevance of this heterocycle [5] [7]. The indazole nucleus facilitates key molecular interactions:
Drug Name | Biological Target | Therapeutic Indication |
---|---|---|
Pazopanib | VEGFR/PDGFR | Renal cell carcinoma |
Axitinib | VEGFR | Renal cell carcinoma |
Niraparib | PARP | Ovarian cancer |
Benzydamine | NSAID (exact target unclear) | Anti-inflammatory |
Computational studies reveal that indazole derivatives exhibit optimal drug-like properties, with average logP values of 2-3 and molecular weights <400 Da, aligning with Lipinski's rule of five parameters [5] [8]. The scaffold's metabolic stability and synthetic accessibility further enhance its utility in rational drug design.
The specific substitution pattern of methyl 3-hydroxy-1H-indazole-4-carboxylate confers unique electronic and steric properties that influence target binding and pharmacokinetics. The ortho-positioned 3-hydroxy and 4-carboxylate groups create a chelating motif capable of binding metal ions in enzymatic active sites:
Table 2: Physicochemical Properties of Indazole Derivatives
Substituent Pattern | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
---|---|---|---|---|
Unsubstituted 1H-indazole | 0.98 | 28.8 | 1 | 2 |
3-Hydroxy-4-carboxyindazole | 0.45 | 75.4 | 2 | 4 |
3-Hydroxy-4-carbomethoxyindazole | 1.12 | 65.7 | 1 | 4 |
The ester moiety at C4 provides a synthetic handle for derivatization while maintaining cell permeability. Molecular modeling studies demonstrate that the ortho-hydroxy-carboxylate arrangement creates an optimal 5-6 Å distance between hydrogen bonding groups, complementary to many enzyme binding sites [3] [4]. This configuration enhances binding affinity for kinases and nuclear receptors compared to meta-substituted analogs.
The medicinal exploration of indazoles began in the 1960s with benzydamine, a non-steroidal anti-inflammatory drug (NSAID) featuring a 1-benzyl-3-oxyindazole structure. The discovery of lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) in the 1980s as an anticancer agent targeting mitochondrial metabolism marked a significant milestone [6] [8]. This era established structure-activity relationship (SAR) principles:
The 2000s witnessed a renaissance with the development of pazopanib and axitinib, where indazole became the central pharmacophore in tyrosine kinase inhibitors. Modern synthetic advances, particularly transition metal-catalyzed C-H activation and reductive cyclization methods, enabled efficient access to diverse 3,4-disubstituted indazoles [5] [8]. Contemporary research focuses on:
The emergence of methyl 3-hydroxy-1H-indazole-4-carboxylate derivatives represents a strategic evolution toward multifunctional ligands that exploit both hydrogen bonding and metal coordination capabilities of the ortho-substituted system [3] [4].
:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1